N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a synthetic organic compound characterized by a but-2-yn-1-yl linker bridging a 2-methoxyphenoxy group and a thiophene-3-carboxamide moiety.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-14-6-2-3-7-15(14)20-10-5-4-9-17-16(18)13-8-11-21-12-13/h2-3,6-8,11-12H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNHYDOCBWRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide typically involves a multi-step process:
Formation of the Alkyne Intermediate: The initial step involves the synthesis of the alkyne intermediate, which can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Methoxyphenoxy Group: The next step involves the introduction of the methoxyphenoxy group through a nucleophilic substitution reaction. This can be achieved by reacting the alkyne intermediate with 2-methoxyphenol in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving the alkyne intermediate and a suitable sulfur source.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the thiophene intermediate with an amine in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy and thiophene moieties may play a role in binding to these targets, while the carboxamide group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10)
- Structural Similarities: Both compounds share a but-2-yn-1-yl linker connecting aromatic groups. The presence of an oxygen-containing heterocycle (2-methoxyphenoxy vs.
- Key Differences :
- Substituent Groups : 10-C10 includes a charged quaternary ammonium group and a tetrahydroacridine moiety, which are absent in the target compound. This likely enhances 10-C10’s cholinergic activity (e.g., acetylcholinesterase inhibition) but reduces blood-brain barrier permeability compared to the neutral thiophene carboxamide .
- Synthetic Yield : The target compound’s synthesis (if analogous to 10-C10) may face challenges due to steric hindrance from the thiophene group, whereas 10-C10 was obtained in 10% yield under optimized conditions .
4-(1,1-Dimethylethyl)-N-[6-halo-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide (V11a)
- Divergences :
- Core Structure : V11a employs a bipyrimidin scaffold instead of a thiophene-carboxamide, which may confer selectivity for kinases or sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
- Synthetic Process : V11a’s preparation emphasizes halogenation and sulfonamide coupling, distinct from the alkyne-based coupling likely used for the target compound .
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